molecular formula C12H21O2- B1260609 (E)-dodec-2-enoate

(E)-dodec-2-enoate

Cat. No.: B1260609
M. Wt: 197.29 g/mol
InChI Key: PAWGRNGPMLVJQH-ZHACJKMWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-dodec-2-enoate is an unsaturated fatty acid anion that is the conjugate base of trans-2-dodecenoic acid obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is an unsaturated fatty acid anion and a medium-chain fatty acid anion. It is a conjugate base of a trans-2-dodecenoic acid.

Scientific Research Applications

Scientific Research Applications of (E)-dodec-2-enoate

Crystal Structure Analysis The crystal structure of (E)-dodec-2-enoic acid, a closely related compound, has been analyzed, revealing unique characteristics. The study conducted by Sonneck et al. (2015) shows that this compound, an α,β-unsaturated carboxylic acid, forms inversion dimers linked by hydrogen bonds. The crystal structure analysis provides insights into the molecular conformation and interactions of similar compounds (Sonneck, Peppel, Spannenberg, & Wohlrab, 2015).

Biological Activity in Plant and Insect Systems A study by Frössl and Boland (1991) on (E)-12-Phenyl[2-2H2]dodec-2-enoic acid, a derivative of this compound, in plant (Carthamus tinctorius) and insect (Tribolium castaneum) systems, reveals its bioactivity. This research demonstrates the compound's involvement in enzymatic reactions, suggesting potential applications in biochemistry and molecular biology (Frössl & Boland, 1991).

Photocatalytic Applications Domínguez et al. (1998) explored the photocatalytic oxidation of pollutants, including compounds similar to this compound, in water. This research could have implications for environmental science, particularly in the degradation and management of water pollutants (Domínguez, García, Pedraz, Torres, & Galán, 1998).

Enzymatic Degradation by Pseudomonas putida Collinsworth, Chapman, and Dagley (1973) studied stereospecific enzymes in the degradation of aromatic compounds by Pseudomonas putida, including compounds similar to this compound. This research contributes to our understanding of microbial degradation processes, with potential applications in bioremediation and environmental biotechnology (Collinsworth, Chapman, & Dagley, 1973).

Properties

Molecular Formula

C12H21O2-

Molecular Weight

197.29 g/mol

IUPAC Name

(E)-dodec-2-enoate

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/p-1/b11-10+

InChI Key

PAWGRNGPMLVJQH-ZHACJKMWSA-M

Isomeric SMILES

CCCCCCCCC/C=C/C(=O)[O-]

Canonical SMILES

CCCCCCCCCC=CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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